2-(Trifluoromethyl)cycloheptan-1-amine
Overview
Description
“2-(Trifluoromethyl)cycloheptan-1-amine” is a chemical compound with the CAS Number: 1427380-20-8 . It has a molecular weight of 181.2 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14F3N/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6-7H,1-5,12H2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general method for the synthesis of trifluoromethyl amines has been reported . This method involves the trifluoromethylation of secondary amines using CF3SO2Na . The method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular formula of “this compound” is C8H14F3N . The structure includes a cycloheptane ring with a trifluoromethyl group and an amine group attached .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Catalytic Applications
One significant application of related compounds involves the catalysis of dehydrative amidation between carboxylic acids and amines, facilitated by derivatives of trifluoromethyl compounds. This process has been optimized for α-dipeptide synthesis, highlighting the role of the ortho-substituent in enhancing the reaction efficiency by preventing amine coordination, which accelerates the amidation process (Wang, Lu, & Ishihara, 2018).
Synthetic Chemistry
In synthetic chemistry, the introduction of trifluoromethyl groups into cyclic amines has facilitated the development of novel compounds with potential pharmaceutical applications. For instance, the silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines has been developed to efficiently produce 4-trifluoromethyl-3-pyrrolines. This method stands out for its atom economy and its compatibility with a wide range of amines, marking an innovative approach to constructing compounds containing the trifluoromethyl group (Zhou et al., 2017).
Molecular Structure and Reactivity Studies
Research into the molecular structure and reactivity of compounds similar to 2-(Trifluoromethyl)cycloheptan-1-amine has also been significant. Studies have detailed the unique properties of cyclic amines, especially those related to their coordination chemistry and bond strengths, which are critical for understanding their reactivity and potential as building blocks in more complex molecules (Büttner, Breher, & Grützmacher, 2004).
Material Science Applications
In materials science, amine-decorated luminescent metal-organic frameworks (MOFs) have been designed for selective gas/vapor sorption and sensing applications. These frameworks utilize primary and secondary amino groups for functionalization, demonstrating the versatility of amine compounds in creating structures with specific chemical functionalities for environmental monitoring and sensing applications (Das & Mandal, 2018).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H302, H314, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Future Directions
While specific future directions for “2-(Trifluoromethyl)cycloheptan-1-amine” were not found in the search results, the field of trifluoromethylation reactions, in general, is expected to see further improvements . The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade , indicating potential future applications in the development of pharmaceutical and agrochemical products .
Properties
IUPAC Name |
2-(trifluoromethyl)cycloheptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6-7H,1-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQJLHESXHBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284804 | |
Record name | Cycloheptanamine, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-20-8 | |
Record name | Cycloheptanamine, 2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanamine, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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